N,N-Dimethylacetamide-d9

Catalog No.
S1521238
CAS No.
16727-10-9
M.F
C4H9NO
M. Wt
96.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylacetamide-d9

CAS Number

16727-10-9

Product Name

N,N-Dimethylacetamide-d9

IUPAC Name

2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide

Molecular Formula

C4H9NO

Molecular Weight

96.18 g/mol

InChI

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3

InChI Key

FXHOOIRPVKKKFG-GQALSZNTSA-N

SMILES

CC(=O)N(C)C

Canonical SMILES

CC(=O)N(C)C

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H]

N,N-Dimethylacetamide-d9 (DMA-d9) is a specialized form of N,N-dimethylacetamide (DMA) where most of the hydrogen atoms (H) are replaced with deuterium (D), a heavier isotope of hydrogen. This deuteration process is crucial for its application in Nuclear Magnetic Resonance (NMR) spectroscopy [].


Molecular Structure Analysis

The core structure of DMA-d9 is similar to DMA, consisting of an amide functional group (C=O-NH) flanked by two methyl groups (CH3) []. However, in DMA-d9, all nine hydrogen atoms on the methyl groups and the amide NH are replaced with deuterium (D) []. This isotopic substitution offers several advantages for NMR:

  • Reduced signal interference: Protons in most organic molecules have similar chemical shifts in the NMR spectrum, leading to signal overlap. Deuteration eliminates these proton signals, providing a cleaner background for analyzing the desired compound's signals [].
  • Lock signal: The deuterium atoms in DMA-d9 create a stable lock signal used for spectrometer calibration and signal referencing during NMR experiments [].

Chemical Reactions Analysis

Synthesis

Decomposition

At high temperatures, DMA-d9 can decompose into various products, including methylamine-d6 (CH3D6N), acetic acid-d4 (CH3COOD), and deuterated water (D2O) [].

Other Reactions

As a solvent, DMA-d9 can participate in various chemical reactions depending on the solute. It can act as a Lewis base due to the lone pair on the amide nitrogen, forming hydrogen bonds with acidic compounds.


Physical And Chemical Properties Analysis

  • Melting point: -20 °C (literature value) []
  • Boiling point: 164-166 °C (literature value) []
  • Density: 1.033 g/mL at 25 °C []
  • Solubility: Miscible with water and many organic solvents []
  • Chemical purity: Typically greater than 98% []
  • Isotopic purity: Greater than 99 atom % deuterium []

Mechanism of Action (not applicable)

DMA-d9 primarily functions as a solvent in NMR spectroscopy and doesn't have a specific biological mechanism of action.

  • Flammability: DMA-d9 is a flammable liquid with a flash point above 50 °C [].
  • Toxicity: Limited data exists on the specific toxicity of DMA-d9. However, similar to DMA, it may be harmful upon ingestion, inhalation, or skin contact.
  • Safety precautions: Standard laboratory safety practices should be followed when handling DMA-d9, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when necessary [].

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide

Dates

Modify: 2023-08-15

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